molecular formula C₁₀H₆D₃NO B1155542 6-Methyl-4-isoquinolinol-D3

6-Methyl-4-isoquinolinol-D3

Cat. No.: B1155542
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-isoquinolinol-D3 is a deuterated analog of the isoquinoline alkaloid derivative 6-methyl-4-isoquinolinol. The compound features a deuterium atom (D) at the 4-hydroxy position, replacing the protium (H) in the non-deuterated form. This substitution is strategically designed to leverage the kinetic isotope effect, which slows metabolic degradation and enhances stability in biological systems. The deuterated variant is of particular interest in drug development for improving pharmacokinetic profiles while retaining or enhancing target affinity.

Properties

Molecular Formula

C₁₀H₆D₃NO

Molecular Weight

162.2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional distinctions between 6-Methyl-4-isoquinolinol-D3 and related isoquinoline derivatives are critical for understanding its unique properties. Below, we compare this compound with five analogs (6d–6h) from the literature, focusing on substituent effects and biological implications.

Substituent Variations and Pharmacological Impact

  • 6-Methyl-4-isoquinolinol-D3: Key features: Deuterium at the 4-hydroxy group; methyl group at position 5.
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Substituents: Ethyl carboxylate at position 2; 6,7-dimethoxy groups; methyl at position 1.
  • 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): Substituents: Methylsulfonyl group at position 2; 6,7-dimethoxy and methyl groups.
  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Substituents: Phenyl carboxamide at position 2; 6,7-dimethoxy and methyl groups. Potential use: Carboxamide moieties often improve target engagement in enzyme inhibitors, but specific studies are lacking .
  • 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): Substituents: Acetyl group at position 2; phenyl at position 1; 6,7-dimethoxy. Structural note: The phenyl and acetyl groups may increase lipophilicity, influencing blood-brain barrier penetration .
  • (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h): Substituents: Benzoyl group at position 2; phenyl at position 1; 6,7-dimethoxy. Hypothesized effects: Bulkier aromatic substituents could reduce metabolic clearance but may compromise solubility .

Metabolic and Stability Comparisons

While direct data on 6-Methyl-4-isoquinolinol-D3 are absent in the provided evidence, deuterium substitution is well-documented to reduce CYP450-mediated oxidation rates. In contrast:

  • Compounds 6d–6h lack deuterium but feature electron-donating groups (e.g., methoxy, methyl) that may alter metabolic pathways. For example, methylsulfonyl (6e) and carboxamide (6f) groups could modulate phase II conjugation efficiency.

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